molecular formula C9H13NO2S B442807 Isopropyl 2-amino-5-methylthiophene-3-carboxylate CAS No. 350998-01-5

Isopropyl 2-amino-5-methylthiophene-3-carboxylate

Cat. No.: B442807
CAS No.: 350998-01-5
M. Wt: 199.27g/mol
InChI Key: SQYDOEVIKFRLKX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of isopropyl 2-amino-5-methylthiophene-3-carboxylate can be achieved through several synthetic routes. . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial production methods may involve the use of scalable and efficient synthetic routes, such as the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Chemical Reactions Analysis

Isopropyl 2-amino-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of isopropyl 2-amino-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Isopropyl 2-amino-5-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

propan-2-yl 2-amino-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)12-9(11)7-4-6(3)13-8(7)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYDOEVIKFRLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402392
Record name isopropyl 2-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350998-01-5
Record name isopropyl 2-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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